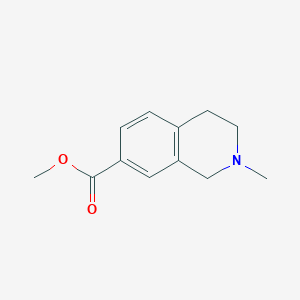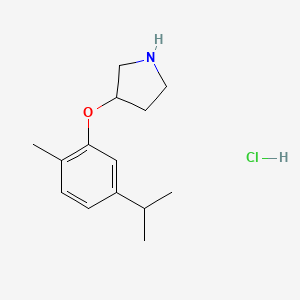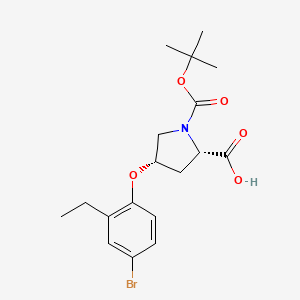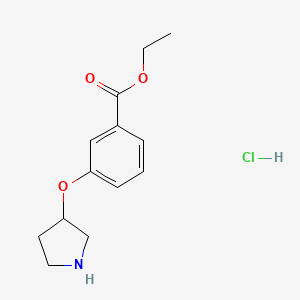
2-甲基-1,2,3,4-四氢异喹啉-7-羧酸甲酯
描述
2-Methyl-1,2,3,4-tetrahydroisoquinoline is a natural product found in Nelumbo nucifera . It has a molecular formula of C10H13N and an average mass of 147.217 Da .
Synthesis Analysis
The reaction to synthesize 1,2,3,4-tetrahydroisoquinolines was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The InChI code for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H13N/c1-11-7-6-9-4-2-3-5-10 (9)8-11/h2-5H,6-8H2,1H3 .Chemical Reactions Analysis
Transformations of 2-methyl-1-phenylethynyl-1,2,3,4-tetrahydroisoquinoline resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol were studied .Physical and Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 g/mol .科学研究应用
新型合成技术
光气氧化: Beattie 和 Hales (1992) 发现了一种用光气氧化 1,4-二氧代-1,2,3,4-四氢异喹啉-3-羧酸甲酯的不寻常氧化过程。此方法可有效制备活性亲二烯体的掩蔽等价物,如 1,4-二氧代-1,4-二氢异喹啉-3-羧酸甲酯 (Beattie & Hales, 1992).
衍生物合成: Wong、Harrington 和 Stanforth (2013) 展示了通过氧化脱水序列合成 2-芳基-1,2-二氢异喹啉-3-羧酸甲酯,突出了该化合物在化学转化中的多功能性 (Wong, Harrington, & Stanforth, 2013).
潜在的神经学意义
- 神经毒性研究: Niwa 等人(1987 年)在帕金森病患者和健康个体的脑中发现了四氢异喹啉和 2-甲基四氢喹啉。它们的存在表明与 MPTP(一种诱发帕金森病的类似物)相似的潜在神经毒性作用 (Niwa 等,1987).
药用应用
- 用于糖尿病的 PPARγ 激动剂: Azukizawa 等人(2008 年)合成了一系列 1,2,3,4-四氢异喹啉-3-羧酸衍生物,发现其中一种是有效的过氧化物酶体增殖物激活受体 γ 激动剂。该化合物显示出作为安全有效的糖尿病治疗方法的潜力 (Azukizawa 等,2008).
作用机制
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), is known to interact with monoamine oxidase (mao) a/b .
Mode of Action
1MeTIQ, a derivative of the compound, is a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .
Biochemical Pathways
The compound is likely involved in the dopamine metabolism pathway, given that 1MeTIQ has been shown to act as an antidopaminergic agent . It may also play a role in the glutamatergic system .
Pharmacokinetics
It’s known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine .
Result of Action
The compound’s action results in neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The compound is enzymatically synthesized in the brain by the 1MeTIQ synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This interaction can lead to the inhibition of monoamine oxidase activity, resulting in increased levels of these neurotransmitters . Additionally, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can bind to certain receptors in the brain, modulating their activity and influencing neurotransmission .
Cellular Effects
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways, such as the mitogen-activated protein kinase pathway, by binding to and modulating the activity of specific receptors . These interactions can lead to changes in gene expression and cellular responses, contributing to the overall effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. Additionally, the compound can influence the activity of key metabolic enzymes, such as those involved in energy production and utilization, resulting in changes in metabolic flux and energy balance .
Transport and Distribution
The transport and distribution of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to various proteins and biomolecules, influencing its localization and accumulation. For instance, it can bind to intracellular receptors and enzymes, affecting their activity and function . The distribution of the compound within different tissues can also vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular responses. These subcellular localizations are essential for the compound’s overall effects on cellular function and health.
属性
IUPAC Name |
methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLQQWJIPRYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)




![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)

